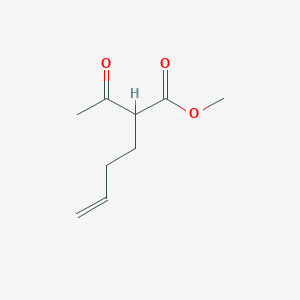
Methyl 2-acetyl-5-hexenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-acetyl-5-hexenoate is an organic compound with the molecular formula C9H14O3. It is a methyl ester derivative of 2-acetyl-5-hexenoic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-acetyl-5-hexenoate can be synthesized through several methods. One common approach involves the esterification of 2-acetyl-5-hexenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions: Methyl 2-acetyl-5-hexenoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-acetyl-5-hexenoic acid.
Reduction: Formation of 2-acetyl-5-hexenol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
Methyl 2-acetyl-5-hexenoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of methyl 2-acetyl-5-hexenoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of biologically active metabolites. The pathways involved in its metabolism and action are subjects of ongoing research.
類似化合物との比較
Methyl 5-hexenoate: Similar in structure but lacks the acetyl group.
Ethyl 2-acetyl-5-hexenoate: An ethyl ester analog with similar reactivity.
Methyl 5-methyl-2-hexenoate: Differs by the presence of a methyl group at the 5-position.
Uniqueness: Methyl 2-acetyl-5-hexenoate is unique due to the presence of both an acetyl group and a hexenoate moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and industrial applications.
特性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
methyl 2-acetylhex-5-enoate |
InChI |
InChI=1S/C9H14O3/c1-4-5-6-8(7(2)10)9(11)12-3/h4,8H,1,5-6H2,2-3H3 |
InChIキー |
STZAVEPNYCBKTR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(CCC=C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















